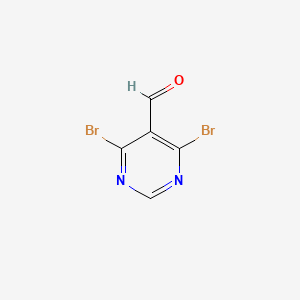
Benzyl 4-(aminomethyl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(aminomethyl)benzoate hydrochloride is an organic compound that belongs to the class of benzoic acid esters. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
The synthesis of this compound involves three steps: alkylation, esterification, and alkylation . The synthesis starts with 4- (N-Boc-aminomethyl)benzoic acid, benzyl ester, which gives the title compound as a solid . The synthesis process is characterized by high total yields, mild conditions, and simple operation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and esterification . The reaction conditions vary for each step, but generally involve the use of dichloromethane and cooling with ice .Relevant Papers The relevant papers retrieved suggest that benzoate compounds, including this compound, have been studied for their potential as local anesthetics . These studies involve the design, synthesis, and biological activity evaluation of benzoate compounds .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis :
- Benzyl 4-(aminomethyl)benzoate hydrochloride has been used in various chemical synthesis processes. For example, it was involved in the decarboxylation of pyruvate by thiamine analogues, highlighting its role in biochemical reactions and synthesis pathways (Yount & Metzler, 1959).
- In the synthesis of certain aromatic acid derivatives, such as in the case of benzoate degradation pathways in bacteria, this compound plays a role in the formation of specific compounds (Cowles, Nichols & Harwood, 2000).
Biological and Pharmacological Studies :
- The compound has been investigated in biological evaluations, such as in antimycobacterial studies. A study synthesized and characterized derivatives of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, examining their effects on mycobacterial species, indicating its potential use in antimicrobial research (Tengler et al., 2013).
- It also finds application in studies investigating benzoates' role in plant metabolism. For example, an analysis of Arabidopsis glycosyltransferases toward benzoates, including this compound, reveals its significance in understanding plant biochemistry (Lim et al., 2002).
Material Science and Engineering Applications :
- In material science, the compound has been utilized in the synthesis of benzyl 4-hydroxy benzoate, demonstrating its relevance in creating materials with specific chemical properties (Man-hua, 2005).
- Additionally, it has been used in the creation of novel compounds with potential applications in corrosion inhibition, indicating its importance in engineering and industrial applications (El-Tabei & Hegazy, 2014).
Propriétés
IUPAC Name |
benzyl 4-(aminomethyl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWFJATINCKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)



![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)




